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molecular formula C7H7ClN2 B3024777 4-Chloro-6-cyclopropylpyrimidine CAS No. 7038-76-8

4-Chloro-6-cyclopropylpyrimidine

Cat. No. B3024777
M. Wt: 154.6 g/mol
InChI Key: QQWGJFXERXLUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796283B2

Procedure details

To a stirred solution of 4,6-dichloropyrimidine (200 mg, 1.342 mmol) in toluene (5.00 mL) in a 2 mL microwave vial was added potassium cyclopropyl(trifluoro)borate (219 mg, 1.477 mmol) (Frontier Scientific Inc.), di(1-adamantyl)-n-butylphosphine (14.44 mg, 0.040 mmol), palladium(II) acetate (6.03 mg, 0.027 mmol) and cesium carbonate (1312 mg, 4.03 mmol) and stirred under argon at 100° C. for 24 hrs in a microwave reactor. The reaction mixture was washed with water (50 mL) and extracted with ethyl acetate (3×20 mL). The organic layers were collected, dried (MgSO4) and evaporated to dryness in vacuo to afford a crude residue. Crude residues were then purified on Biotage Isolera Four (25 g pre-packed cartridge) eluting with 0-15% ethyl acetate-isohexane. The appropriate fractions were combined and evaporated in vacuo to give the title compound as a pale yellow solid (80 mg).
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
potassium cyclopropyl(trifluoro)borate
Quantity
219 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1312 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
6.03 mg
Type
catalyst
Reaction Step One
Quantity
14.44 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[C:15]1([CH3:21])C=CC=C[CH:16]=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C12(P(C34CC5CC(CC(C5)C3)C4)CCCC)CC3CC(CC(C3)C1)C2>[Cl:1][C:2]1[CH:7]=[C:6]([CH:21]2[CH2:15][CH2:16]2)[N:5]=[CH:4][N:3]=1 |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
potassium cyclopropyl(trifluoro)borate
Quantity
219 mg
Type
reactant
Smiles
Name
cesium carbonate
Quantity
1312 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
6.03 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
14.44 mg
Type
catalyst
Smiles
C12(CC3CC(CC(C1)C3)C2)P(CCCC)C23CC1CC(CC(C2)C1)C3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred under argon at 100° C. for 24 hrs in a microwave reactor
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×20 mL)
CUSTOM
Type
CUSTOM
Details
The organic layers were collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a crude residue
CUSTOM
Type
CUSTOM
Details
Crude residues were then purified on Biotage Isolera Four (25 g pre-packed cartridge)
WASH
Type
WASH
Details
eluting with 0-15% ethyl acetate-isohexane
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=NC=NC(=C1)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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